5-Benzyloxy-6-methoxyindole
CAS No.: 4790-04-9
Cat. No.: VC20750921
Molecular Formula: C16H15NO2
Molecular Weight: 253.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4790-04-9 |
|---|---|
| Molecular Formula | C16H15NO2 |
| Molecular Weight | 253.29 g/mol |
| IUPAC Name | 6-methoxy-5-phenylmethoxy-1H-indole |
| Standard InChI | InChI=1S/C16H15NO2/c1-18-15-10-14-13(7-8-17-14)9-16(15)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3 |
| Standard InChI Key | XDLZHWUPJHWVFK-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C=CNC2=C1)OCC3=CC=CC=C3 |
| Canonical SMILES | COC1=C(C=C2C=CNC2=C1)OCC3=CC=CC=C3 |
Introduction
5-Benzyloxy-6-methoxyindole is a synthetic compound belonging to the indole family, which is characterized by its unique structure and potential pharmacological properties. This compound is recognized for its interactions with various biological receptors, particularly those involved in neurotransmission and metabolic regulation. Its molecular formula is
, and it has a molecular weight of approximately 253.30 g/mol.
Synthesis and Reactions
The synthesis of 5-Benzyloxy-6-methoxyindole typically involves the reaction of indole derivatives with appropriate alkylating agents. A notable method includes the use of benzenesulfonyl chloride in the presence of tetrabutylammonium hydrogen sulfate, which facilitates the formation of the desired indole structure.
Biological Activity and Applications
Research indicates that 5-Benzyloxy-6-methoxyindole exhibits significant activity as a modulator of serotonin receptors, particularly the 5-HT6 receptor. This receptor plays a crucial role in various physiological processes, including appetite regulation, mood, and cognitive functions.
Potential Therapeutic Uses:
-
Weight Management: The compound has been investigated for its potential to aid in weight loss by modulating serotonin pathways.
-
Neurological Disorders: It may have applications in treating conditions such as anxiety, depression, and cognitive disorders due to its interaction with serotonin receptors.
Table 2: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Weight Management | Modulation of appetite through serotonin pathways |
| Neurological Disorders | Potential treatment for anxiety and depression |
| Cognitive Enhancement | Possible benefits in memory and cognition |
Recent Research Findings
Recent studies have explored the corrosion-inhibiting properties of 5-Benzyloxy-6-methoxyindole, demonstrating its effectiveness in protecting mild steel in acidic environments. This highlights the compound's versatility beyond pharmacological applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume